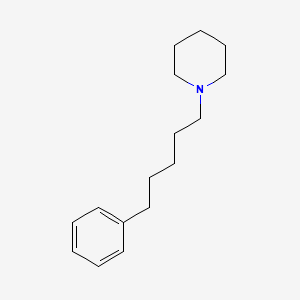

Piperidine, 1-(5-phenylpentyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidine, 1-(5-phenylpentyl)- is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . For Piperidine, 1-(5-phenylpentyl)-, specific synthetic routes include the reaction of aniline with 1,5-dibromopentane or the catalytic hydrogenation of 1-phenyl-3-hydroxypyridinium chloride . These reactions are carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of piperidine derivatives often involves the hydrogenation of pyridine using platinum, palladium, or Raney nickel catalysts in liquid-phase reactions . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(5-phenylpentyl)- undergoes various chemical reactions, including:

Oxidation: Piperidine derivatives can be oxidized to form piperidinones.

Reduction: Reduction reactions can convert pyridine to piperidine.

Substitution: Piperidine reacts with alkyl halides and acid anhydrides to form N-alkylpiperidines and amides, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate for oxidation reactions.

Reducing agents: Such as hydrogen gas in the presence of catalysts like platinum or palladium for reduction reactions.

Alkyl halides and acid anhydrides: For substitution reactions.

Major Products

The major products formed from these reactions include substituted piperidines, piperidinones, and N-alkylpiperidines .

Scientific Research Applications

Piperidine, 1-(5-phenylpentyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to regulate crucial signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . These compounds can induce apoptosis in cancer cells through caspase-dependent pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Piperidine, 1-(5-phenylpentyl)- include:

Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.

Pyrrolidine: A five-membered heterocycle with one nitrogen atom.

Piperazine: A six-membered heterocycle with two nitrogen atoms.

Uniqueness

Piperidine, 1-(5-phenylpentyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylpentyl substitution enhances its potential as a pharmacologically active compound, making it a valuable target for drug development .

Biological Activity

Piperidine, 1-(5-phenylpentyl)- is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The specific derivative, 1-(5-phenylpentyl)-, features a phenylpentyl side chain that significantly influences its biological activity. The structural modifications in piperidine derivatives often enhance their interaction with biological targets, making them valuable in medicinal chemistry.

- Antimicrobial Activity : Piperidine derivatives have been studied for their antimicrobial properties. Research indicates that these compounds can disrupt bacterial cell membranes and inhibit vital enzymatic processes, leading to bacterial death.

- Anticancer Properties : The compound has shown promise in cancer research. Studies indicate that piperidine derivatives can activate apoptotic pathways by modulating key signaling cascades such as NF-κB and PI3K/Akt. These pathways are crucial in regulating cell survival and proliferation in various cancer types, including breast and prostate cancers .

- Neuropharmacological Effects : Piperidine derivatives are also being explored for their effects on the central nervous system (CNS). They may act on neurotransmitter systems, potentially offering therapeutic effects for conditions such as depression and anxiety .

Table 1: Summary of Biological Activities of Piperidine, 1-(5-phenylpentyl)-

Case Studies

- Anticancer Study : A study conducted on the effects of piperidine derivatives on breast cancer cells demonstrated that treatment resulted in increased expression of p21 Waf1/Cip1, leading to cell cycle arrest and apoptosis. The study highlighted the role of the phosphatidylinositol-3-kinase/Akt pathway in mediating these effects .

- Antimicrobial Evaluation : In another investigation, piperidine derivatives were tested against a range of bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

- CNS Activity : Research utilizing computer-aided drug design identified several piperidine derivatives with potential CNS activity. These compounds were predicted to interact with various receptors involved in mood regulation, indicating their potential as antidepressants .

Properties

CAS No. |

146403-57-8 |

|---|---|

Molecular Formula |

C16H25N |

Molecular Weight |

231.38 g/mol |

IUPAC Name |

1-(5-phenylpentyl)piperidine |

InChI |

InChI=1S/C16H25N/c1-4-10-16(11-5-1)12-6-2-7-13-17-14-8-3-9-15-17/h1,4-5,10-11H,2-3,6-9,12-15H2 |

InChI Key |

MRACOXALPXCQLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCCCCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.